molecular formula C14H15NO3 B14402840 Propyl [(quinolin-8-yl)oxy]acetate CAS No. 88349-74-0

Propyl [(quinolin-8-yl)oxy]acetate

Cat. No.: B14402840
CAS No.: 88349-74-0
M. Wt: 245.27 g/mol
InChI Key: HXXUHXKIAWTEOZ-UHFFFAOYSA-N
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Description

Propyl [(quinolin-8-yl)oxy]acetate is an ester derivative of quinoline-8-ol, characterized by a propyl ester group linked to an acetoxy moiety at the quinolin-8-yl oxygen position. Its structure comprises a bicyclic quinoline core, a critical pharmacophore in medicinal chemistry, coupled with an aliphatic ester chain that modulates physicochemical properties such as lipophilicity and solubility.

Properties

CAS No.

88349-74-0

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

propyl 2-quinolin-8-yloxyacetate

InChI

InChI=1S/C14H15NO3/c1-2-9-17-13(16)10-18-12-7-3-5-11-6-4-8-15-14(11)12/h3-8H,2,9-10H2,1H3

InChI Key

HXXUHXKIAWTEOZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl [(quinolin-8-yl)oxy]acetate typically involves the reaction of quinolin-8-ol with propyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as acetone, at an elevated temperature to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Propyl [(quinolin-8-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of propyl [(quinolin-8-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(quinolin-8-yloxy)acetate monohydrate

  • Structure: Differs from the propyl derivative only in the ester group (ethyl vs. propyl). The monohydrate crystal structure reveals intermolecular hydrogen bonding between the ester carbonyl and water molecules, stabilizing the lattice .
  • Synthesis: Likely synthesized via esterification of quinolin-8-yloxy acetic acid with ethanol under acidic conditions, analogous to methods described for oxadiazole derivatives .

Quinolin-8-yl[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate Derivatives

  • The oxadiazole moiety may improve binding to biological targets (e.g., enzymes or receptors) compared to simple esters .
  • Synthesis: Involves multi-step reactions, starting with aryl enoate formation via acid-catalyzed esterification, followed by cyclization to oxadiazole and sulfanyl linkage introduction .

Key Differences

Property Propyl [(quinolin-8-yl)oxy]acetate Ethyl 2-(quinolin-8-yloxy)acetate Quinolin-8-yl-oxadiazole Derivatives
Molecular Formula C₁₄H₁₅NO₃ C₁₃H₁₃NO₃·H₂O C₁₉H₁₄N₃O₃S (varies with substituents)
Molecular Weight ~245.28 g/mol ~253.27 g/mol ~340–380 g/mol
Substituents Propyl ester Ethyl ester, monohydrate Oxadiazole-sulfanyl, aryl groups
Synthetic Complexity Moderate (single esterification) Moderate High (multi-step synthesis)
Biological Activity Not reported Not reported Designed for antimicrobial/antioxidant screening

Physicochemical and Functional Insights

  • Stability : Ester derivatives are prone to hydrolysis under basic or enzymatic conditions; the propyl group may slightly delay hydrolysis compared to ethyl due to steric hindrance.
  • Crystallinity : Ethyl derivatives form stable hydrates , whereas propyl analogues may exhibit different packing modes due to the larger alkyl chain.

Research Findings

  • Synthetic Routes: The propyl ester can be synthesized via esterification of quinolin-8-yloxy acetic acid with propanol under acid catalysis, mirroring methods used for ethyl analogues .
  • Biological Potential: While oxadiazole derivatives are explicitly designed for antimicrobial/antioxidant applications , the propyl ester’s bioactivity remains unexplored. Its structural simplicity may limit target specificity compared to oxadiazole hybrids.
  • Structural Characterization: Ethyl 2-(quinolin-8-yloxy)acetate’s crystal structure (monoclinic, P2₁/c space group) provides a benchmark for modeling propyl derivative conformations .

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